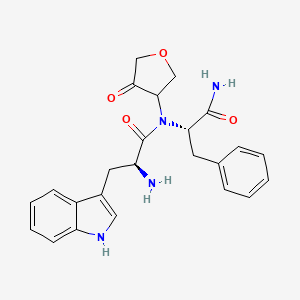
(2S)-2-Amino-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-3-(1H-indol-3-yl)-N-(4-oxotetrahydrofuran-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2S)-2-Amino-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-3-(1H-indol-3-yl)-N-(4-oxotetrahydrofuran-3-yl)propanamide” is a complex organic molecule that features multiple functional groups, including amino, indole, and tetrahydrofuran moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of peptide bonds, protection and deprotection of functional groups, and specific coupling reactions. Typical synthetic routes might involve:
Formation of the Indole Moiety: Starting from an indole derivative, functionalization at specific positions.
Peptide Bond Formation: Using coupling reagents like EDCI or DCC to form amide bonds.
Protection/Deprotection Steps: Using protecting groups like Boc or Fmoc for amino groups.
Final Coupling: Combining the indole and tetrahydrofuran moieties under specific conditions.
Industrial Production Methods
Industrial production might involve optimizing the synthetic route for scalability, including the use of continuous flow reactors, and ensuring high yields and purity through purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction of the amide bonds to amines under specific conditions.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: LiAlH₄, NaBH₄
Coupling Reagents: EDCI, DCC
Major Products
The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, or derivatives with substituted groups.
Applications De Recherche Scientifique
This compound could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interaction with biological targets.
Medicine: Potential therapeutic applications due to its structural complexity.
Industry: Use in the synthesis of pharmaceuticals or as a catalyst in specific reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-Amino-3-(1H-indol-3-yl)propanamide
- (S)-1-amino-1-oxo-3-phenylpropan-2-yl derivatives
Uniqueness
The uniqueness of the compound lies in its combination of functional groups, which might confer specific biological activities or chemical reactivity not seen in simpler analogs.
Propriétés
Formule moléculaire |
C24H26N4O4 |
|---|---|
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-(4-oxooxolan-3-yl)amino]-3-phenylpropanamide |
InChI |
InChI=1S/C24H26N4O4/c25-18(11-16-12-27-19-9-5-4-8-17(16)19)24(31)28(21-13-32-14-22(21)29)20(23(26)30)10-15-6-2-1-3-7-15/h1-9,12,18,20-21,27H,10-11,13-14,25H2,(H2,26,30)/t18-,20-,21?/m0/s1 |
Clé InChI |
WDVCSNWSALYHKM-WZENJKSDSA-N |
SMILES isomérique |
C1C(C(=O)CO1)N([C@@H](CC2=CC=CC=C2)C(=O)N)C(=O)[C@H](CC3=CNC4=CC=CC=C43)N |
SMILES canonique |
C1C(C(=O)CO1)N(C(CC2=CC=CC=C2)C(=O)N)C(=O)C(CC3=CNC4=CC=CC=C43)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


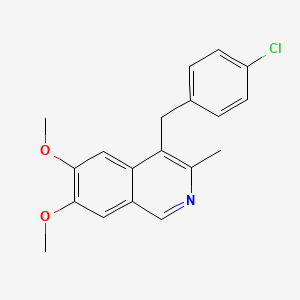
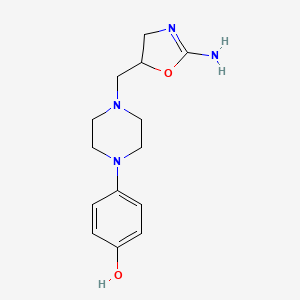



![N,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine](/img/structure/B12894988.png)
![Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12895001.png)
![(4Z)-2-ethyl-4-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B12895003.png)
![3-Phenyl-4-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazol-5(2H)-one](/img/structure/B12895005.png)
![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-](/img/structure/B12895016.png)
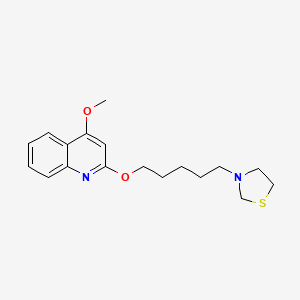
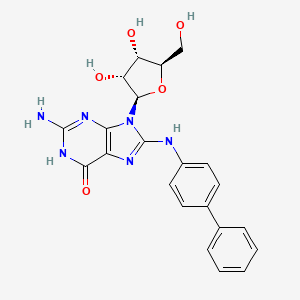
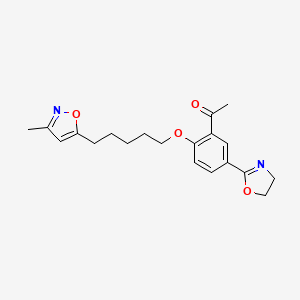
![3-(1-ethylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12895042.png)
